3,4-Difluoro-phenoxyacetonitrile
Overview
Description
3,4-Difluoro-phenoxyacetonitrile is an organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . It is a fluorinated derivative of phenoxyacetonitrile, characterized by the presence of two fluorine atoms at the 3 and 4 positions on the phenyl ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-phenoxyacetonitrile can be achieved through several methods. One common approach involves the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst at temperatures ranging from 0 to 40°C. This reaction produces 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene, which is then reacted with ammonia at -10 to 60°C to obtain 3,4-difluorobenzamide. Finally, the 3,4-difluorobenzamide is treated with a halogen-containing dehydration reagent and a catalyst at 30 to 80°C to yield 3,4-difluorobenzonitrile .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-phenoxyacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted phenoxyacetonitriles.
Oxidation and Reduction Reactions: Corresponding amines or carboxylic acids.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
3,4-Difluoro-phenoxyacetonitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4-Difluoro-phenoxyacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorobenzonitrile
- 3,4-Difluorophenol
- 3,4-Difluoroaniline
Comparison
Compared to its analogs, 3,4-Difluoro-phenoxyacetonitrile is unique due to the presence of both the phenoxy and nitrile functional groupsThe fluorine atoms also contribute to its stability and lipophilicity, making it a valuable compound in various research fields .
Biological Activity
3,4-Difluoro-phenoxyacetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound possesses a difluorophenyl group attached to an acetonitrile moiety. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a valuable candidate for various pharmacological applications. Its molecular formula is with a molecular weight of approximately 181.15 g/mol.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act through the modulation of enzyme activities or receptor interactions, influencing various cellular processes.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may also interact with receptors involved in neurotransmission, which could explain its effects on behavior and cognition in animal models.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anticancer Activity : Studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the cytotoxicity of related compounds has been evaluated using the MTT assay against HL-60 human leukemia cells, demonstrating significant activity at low concentrations .
- Antimicrobial Properties : There is ongoing research into the antimicrobial effects of this compound. The structure suggests potential efficacy against bacterial strains due to its ability to disrupt microbial metabolic processes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal how modifications to the this compound structure influence its biological activities:
- Fluorine Substitution : The presence of fluorine atoms at specific positions on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Functional Group Variations : Alterations in the acetonitrile moiety or phenoxy group can lead to variations in potency and selectivity against different biological targets.
Properties
IUPAC Name |
2-(3,4-difluorophenoxy)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAABGWDHSEBDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC#N)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294288 | |
Record name | 2-(3,4-Difluorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942473-62-3 | |
Record name | 2-(3,4-Difluorophenoxy)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942473-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Difluorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.